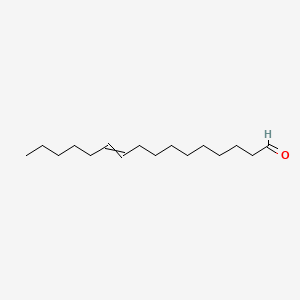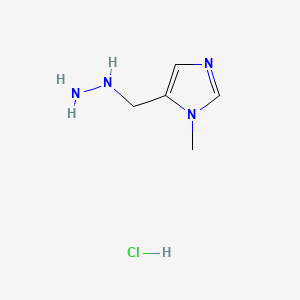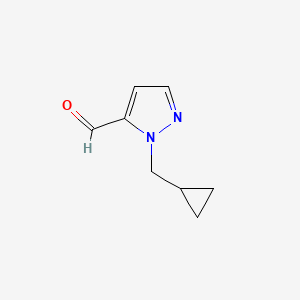![molecular formula C7H11NO2 B580964 (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one CAS No. 1228530-96-8](/img/structure/B580964.png)
(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common names and any known synonyms.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could include the raw materials used, the type of reaction, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances, and may include reactivity, flammability, and oxidation states.Wissenschaftliche Forschungsanwendungen
Synthesis Process and Scalability
The compound (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one has been synthesized through a scalable route starting from commercially available chiral lactone. This process involves significant improvements over previous methods, including an efficient epimerization/hydrolysis step to avoid tedious purification. The synthesis has been successfully scaled up to produce kilogram quantities, indicating its potential for industrial applications (Maton et al., 2010).
Chemical Transformations
Several studies have focused on the chemical transformations of similar bicyclic compounds, aiming to synthesize novel derivatives with potential scientific applications. These transformations often involve multicomponent cascade reactions, leading to the formation of strained bicyclic products with high diastereoselectivity, indicating their significance as pharmacophores (Kriis et al., 2010). Additionally, the synthesis of chiral bicyclic azetidine derivatives highlights the chemical versatility and potential of these compounds in creating complex molecular structures (Barrett et al., 2002).
Safety And Hazards
Safety and hazard information for a compound includes its toxicity, flammability, and any precautions that should be taken when handling it. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).
Zukünftige Richtungen
Future directions could include potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be made to improve its properties or efficacy.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one”, you may need to consult scientific literature or databases for detailed information.
Eigenschaften
IUPAC Name |
(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10)/t4-,5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNYKLGDWGYNBO-HCWXCVPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2C(=O)NC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2C(=O)N[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)



![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)




![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)


